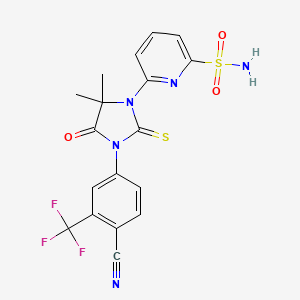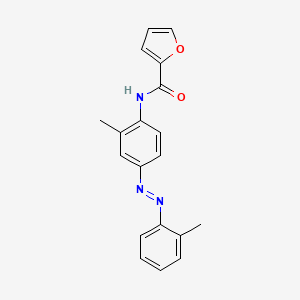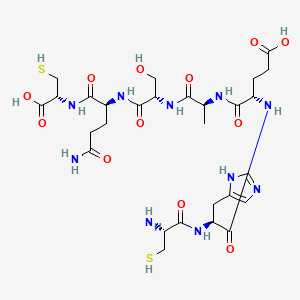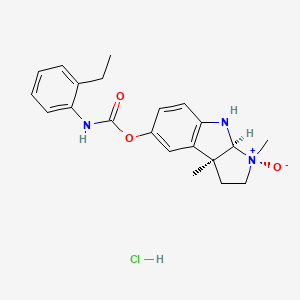
a,e-2,6-Dimethylcyclohexanol, (e)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis,cis-2,6-Dimethylcyclohexanol is a positive modulator of GABAA receptors.
Applications De Recherche Scientifique
1. Stereoselective Synthesis
Research on (E)- and (Z)-5,6-dimethyl-8-trimethylsilyl-6-octenals demonstrated that the acid-mediated cyclization of these compounds prefers the formation of cis-dimethylcyclohexanols, which is significant in the stereoselective synthesis of complex organic molecules (Asao, Iio, & Tokoroyama, 1989).
2. Microbial Transformations in Biotechnology
Glomerella cingulata, a plant pathogenic fungus, was used to investigate the microbial transformations of 2,6-dimethylcyclohexanone. This research is important in understanding enantioselective reductions in biotechnological applications (Miyazawa, Okamura, & Kameoka, 1999).
3. Spectroscopy and Molecular Structure
The rotational spectrum of 2,6-dimethylcyclohexanone (DMCHO) was measured to identify conformers and determine molecular structures, aiding in the understanding of molecular geometry and behavior (Jang, Shim, & Oh, 2017).
4. Chemical Synthesis
The synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone highlights the compound's role as a precursor in the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis (Almássy et al., 2003).
5. Understanding Solvent Effects
Research on the reduction of 2,6-dimethylcyclohexanone with sodium borohydride investigated solvent effects, providing insights into reaction mechanisms and the influence of solvents on chemical processes (Hathaway, 1998).
6. Thermodynamic Properties
Studies on binary mixtures containing 2,6-dimethylcyclohexanone revealed information on excess molar enthalpies, contributing to the understanding of thermodynamic properties in chemical engineering and process design (Francesconi & Comelli, 1995).
7. Advanced Organic Syntheses
The compound is used as an intermediate in the synthesis of natural products, demonstrating its application in the synthesis of complex organic molecules and pharmaceuticals (Utaka et al., 1983).
8. Chemical Shifts and Conformations
Studies on the carbon-13 chemical shifts of dimethylcyclohexanols, including 2,6-dimethylcyclohexanol, contribute to the field of NMR spectroscopy and help in deducing molecular conformations (Pehk, Kooskora, & Lippmaa, 1976).
9. Electrocatalytic Hydrogenation
Research on the electrocatalytic hydrogenation of related compounds such as 2,6-dimethylphenol provides insights into the field of electrochemistry and the development of more efficient catalytic processes (Ilikti, Rekik, & Thomalla, 2004).
10. Synthetic Vitamin Production
An efficient synthesis route for vitamin A acetate from 2,6-dimethylcyclohexanone was developed, illustrating the compound's role in the production of essential vitamins (Olson et al., 1976).
Propriétés
Numéro CAS |
39170-84-8 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.22 |
Nom IUPAC |
(2R,6S)-2,6-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7+,8? |
Clé InChI |
MOISVRZIQDQVPF-RNLVFQAGSA-N |
SMILES |
CC1CCCC(C1O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
cis,cis-2,6-Dimethylcyclohexanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






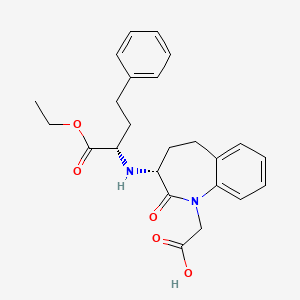
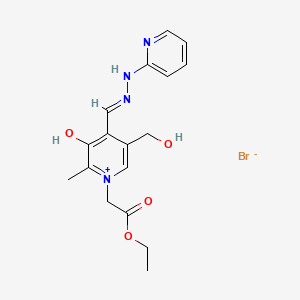
![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)

